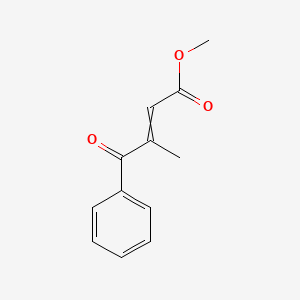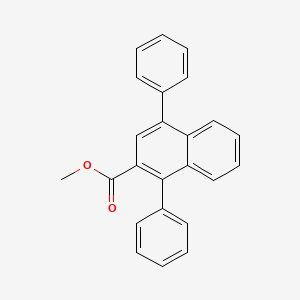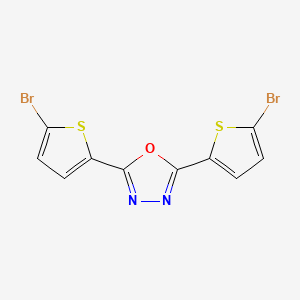
N-(2-Methoxyphenyl)methanethioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methoxyphenyl)methanethioamide is an organic compound with the molecular formula C8H9NOS It is characterized by the presence of a methoxy group (-OCH3) attached to a phenyl ring, which is further connected to a methanethioamide group (-CH2NHCS)
準備方法
Synthetic Routes and Reaction Conditions
N-(2-Methoxyphenyl)methanethioamide can be synthesized through several methods. One common approach involves the reaction of 2-methoxyaniline with carbon disulfide in the presence of a base, followed by the addition of methyl iodide. The reaction conditions typically include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Catalyst: Potassium hydroxide or sodium hydroxide
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N-(2-Methoxyphenyl)methanethioamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction can lead to the formation of corresponding amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
N-(2-Methoxyphenyl)methanethioamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of N-(2-Methoxyphenyl)methanethioamide involves its interaction with specific molecular targets. It can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural features. The methoxy group and the thioamide moiety play crucial roles in its binding affinity and specificity towards these targets.
類似化合物との比較
Similar Compounds
- N-(2-Methoxyphenyl)acetamide
- N-(2-Methoxyphenyl)benzamide
- N-(2-Methoxyphenyl)thiourea
Uniqueness
N-(2-Methoxyphenyl)methanethioamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for various applications.
特性
CAS番号 |
33768-58-0 |
|---|---|
分子式 |
C8H9NOS |
分子量 |
167.23 g/mol |
IUPAC名 |
N-(2-methoxyphenyl)methanethioamide |
InChI |
InChI=1S/C8H9NOS/c1-10-8-5-3-2-4-7(8)9-6-11/h2-6H,1H3,(H,9,11) |
InChIキー |
KCOGVIFISRYJIS-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=CC=C1NC=S |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


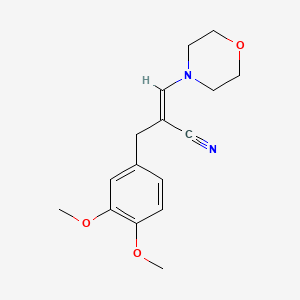
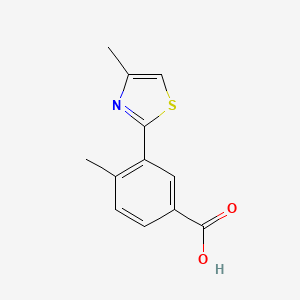

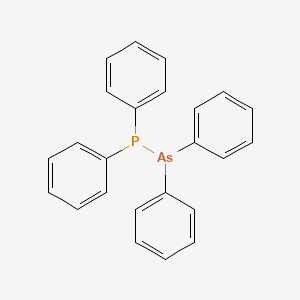

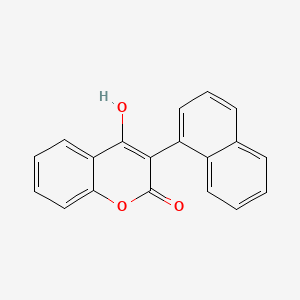


![Acetic acid;bicyclo[3.2.1]oct-2-en-2-ol](/img/structure/B14677481.png)
![3-Oxo-4-[2-(2H-tetrazol-5-yl)hydrazinylidene]-3,4-dihydronaphthalene-2,7-disulfonic acid](/img/structure/B14677483.png)
